Betamethasone Valerate EP Impurity I

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

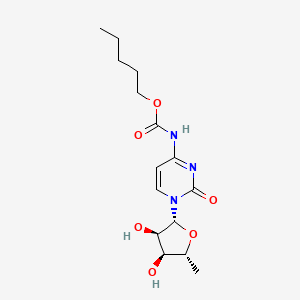

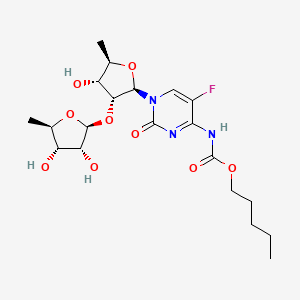

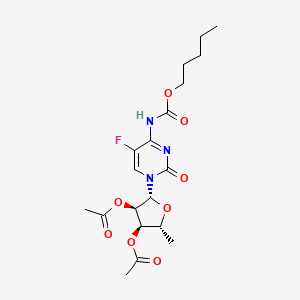

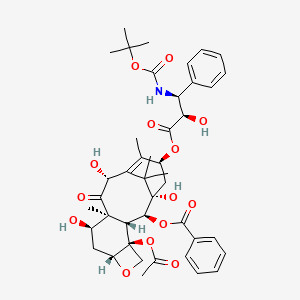

Betamethasone Valerate EP Impurity I, also known as 9-Fluoro-11β,21-dihydroxy-3,20-dioxopregna-1,4-dien-17-yl pentanoate, is a chemical compound with the molecular formula C26H35FO6 . It has a molecular weight of 462.55 g/mol . This compound is soluble in methanol and is typically stored at temperatures between 2-8 °C .

Molecular Structure Analysis

The molecular structure of this compound is complex, with several functional groups. The InChI representation of the molecule is InChI=1S/C26H35FO6/c1-4-5-6-22(32)33-25(21(31)15-28)12-10-18-19-8-7-16-13-17(29)9-11-23(16,2)26(19,27)20(30)14-24(18,25)3/h9,11,13,18-20,28,30H,4-8,10,12,14-15H2,1-3H3 . The Canonical SMILES representation is CCCCC(=O)OC1(CCC2C1(CC(C3(C2CCC4=CC(=O)C=CC43C)F)O)C)=O .

Physical and Chemical Properties Analysis

This compound has a molecular weight of 462.5 g/mol . It is soluble in methanol . The compound is typically stored at temperatures between 2-8 °C . Other physical and chemical properties such as melting point, boiling point, and density are not explicitly mentioned in the available resources.

Aplicaciones Científicas De Investigación

1. Analytical Techniques and Impurity Identification

Betamethasone valerate, a medium-potency corticosteroid, has been the focus of various analytical studies to identify and understand its impurities. One such study utilized LC-MS(n) in conjunction with mechanism-based stress studies to identify a process impurity in betamethasone 17-valerate drug substance. This approach was effective in elucidating unknown drug impurities, demonstrating the utility of advanced analytical techniques in pharmaceutical research (Li, Lin, & Rustum, 2008).

2. Development of Pharmaceutical Formulations

Research has been conducted on developing new formulations containing betamethasone valerate for various treatments, such as psoriasis. For instance, a study developed a new occlusive dressing formulation containing betamethasone valerate 0.1% for treating mild to moderate psoriasis, highlighting the drug's role in innovative therapeutic solutions (Pacifico, Daidone, & Peris, 2006).

3. Chromatographic Analysis for Counterfeit Drug Identification

Betamethasone and its related compounds, including betamethasone valerate, have been analyzed using liquid chromatography/electrospray ionization mass spectrometry (HPLC/ESI-MS). This method is crucial in differentiating epimers and esterification products, proving useful in identifying counterfeit drugs (Arthur, Wolff, & Carrier, 2004).

4. Stability and Isomerization Studies in Cream Formulations

The stability of betamethasone valerate in various cream formulations has been a subject of research. One study explored the effect of different formulation factors on the isomerization rate of betamethasone valerate in a hydrophilic cream. It was found that the rate of isomerization depends significantly on the concentration of emulsifiers used in the cream formulation (Byrne, Wyraz, Velasco-Torrijos, & Reinhardt, 2017).

Mecanismo De Acción

Target of Action

Betamethasone Valerate EP Impurity I, like its parent compound Betamethasone, primarily targets glucocorticoid receptors . These receptors are found in almost all tissues and cells in the body and play a crucial role in regulating a wide array of physiological processes, including immune response, metabolism, inflammation, and stress response .

Propiedades

| { "Design of the Synthesis Pathway": "The synthesis pathway for Betamethasone Valerate EP Impurity I involves the conversion of Betamethasone Valerate to the impurity through a series of chemical reactions.", "Starting Materials": [ "Betamethasone Valerate" ], "Reaction": [ "Step 1: Betamethasone Valerate is reacted with sodium hydroxide to form Betamethasone", "Step 2: Betamethasone is then reacted with 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (DDQ) to form Betamethasone-17,21-dioxo-6α-methyl-1,4-pregnadiene-3,20-dione", "Step 3: The resulting compound is then reacted with 2,4-dinitrophenylhydrazine to form Betamethasone-17,21-dioxo-6α-methyl-1,4-pregnadiene-3,20-dione-2,4-dinitrophenylhydrazone", "Step 4: Betamethasone-17,21-dioxo-6α-methyl-1,4-pregnadiene-3,20-dione-2,4-dinitrophenylhydrazone is then reacted with sodium hydroxide to form Betamethasone Valerate EP Impurity I" ] } | |

Número CAS |

2802-10-0 |

Fórmula molecular |

C26H35FO6 |

Peso molecular |

462.5 g/mol |

Nombre IUPAC |

[(8S,9R,10S,11S,13S,14S,17R)-9-fluoro-11-hydroxy-17-(2-hydroxyacetyl)-10,13-dimethyl-3-oxo-6,7,8,11,12,14,15,16-octahydrocyclopenta[a]phenanthren-17-yl] pentanoate |

InChI |

InChI=1S/C26H35FO6/c1-4-5-6-22(32)33-25(21(31)15-28)12-10-18-19-8-7-16-13-17(29)9-11-23(16,2)26(19,27)20(30)14-24(18,25)3/h9,11,13,18-20,28,30H,4-8,10,12,14-15H2,1-3H3/t18-,19-,20-,23-,24-,25-,26-/m0/s1 |

Clave InChI |

XXQFKBZSMIPUMG-WMUQLZIPSA-N |

SMILES isomérico |

CCCCC(=O)O[C@@]1(CC[C@@H]2[C@@]1(C[C@@H]([C@]3([C@H]2CCC4=CC(=O)C=C[C@@]43C)F)O)C)C(=O)CO |

SMILES |

CCCCC(=O)OC1(CCC2C1(CC(C3(C2CCC4=CC(=O)C=CC43C)F)O)C)C(=O)CO |

SMILES canónico |

CCCCC(=O)OC1(CCC2C1(CC(C3(C2CCC4=CC(=O)C=CC43C)F)O)C)C(=O)CO |

Pureza |

> 95% |

Cantidad |

Milligrams-Grams |

Sinónimos |

9α-Fluoroprednisolone 17-Valerate; 9-Fluoro-11β,17,21-trihydroxy-pregna-1,4-diene-3,20-dione 17-valerate |

Origen del producto |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.